2-(4-(3,4-Dimethylphenyl)-2-isobutyramidothiazol-5-yl)acetic acid
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Overview
Description
2-(4-(3,4-Dimethylphenyl)-2-isobutyramidothiazol-5-yl)acetic acid is a complex organic compound that features a thiazole ring, a dimethylphenyl group, and an isobutyramido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,4-Dimethylphenyl)-2-isobutyramidothiazol-5-yl)acetic acid typically involves multi-step organic reactions One common method includes the formation of the thiazole ring through a cyclization reaction involving a suitable precursor The dimethylphenyl group is introduced via electrophilic aromatic substitution, and the isobutyramido group is attached through an amidation reaction
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to speed up the reaction. Purification methods such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3,4-Dimethylphenyl)-2-isobutyramidothiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(4-(3,4-Dimethylphenyl)-2-isobutyramidothiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-(3,4-Dimethylphenyl)-2-isobutyramidothiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The dimethylphenyl group may enhance the compound’s binding affinity to its target, while the isobutyramido group can influence its solubility and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-(3,4-Dimethylphenyl)-2-aminothiazol-5-yl)acetic acid: Similar structure but with an amino group instead of an isobutyramido group.
2-(4-(3,4-Dimethylphenyl)-2-methylthiazol-5-yl)acetic acid: Similar structure but with a methyl group instead of an isobutyramido group.
Uniqueness
2-(4-(3,4-Dimethylphenyl)-2-isobutyramidothiazol-5-yl)acetic acid is unique due to the presence of the isobutyramido group, which can significantly influence its chemical properties and biological activities. This makes it a valuable compound for specific applications where these properties are desired.
Properties
Molecular Formula |
C17H20N2O3S |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[4-(3,4-dimethylphenyl)-2-(2-methylpropanoylamino)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C17H20N2O3S/c1-9(2)16(22)19-17-18-15(13(23-17)8-14(20)21)12-6-5-10(3)11(4)7-12/h5-7,9H,8H2,1-4H3,(H,20,21)(H,18,19,22) |
InChI Key |
YJGIUFHEWIEPAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)C(C)C)CC(=O)O)C |
Origin of Product |
United States |
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